molecular formula C8F10 B1295215 Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- CAS No. 651-89-8

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-

Cat. No.: B1295215
CAS No.: 651-89-8
M. Wt: 286.07 g/mol
InChI Key: WWZNHODBHBVRID-UHFFFAOYSA-N
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Description

Structural Characterization of Benzene, 1,2,4,5-Tetrafluoro-3,6-Bis(trifluoromethyl)-

Molecular Geometry and Symmetry Analysis

The molecular geometry of C₈F₁₀ derives from its para-xylene backbone, where the 1,2,4,5 positions are substituted with fluorine atoms, and the 3,6 positions host trifluoromethyl groups. X-ray crystallographic data for analogous compounds, such as [C₆F₅Xe][B(CF₃)₄], reveal that fluorinated aromatic systems often adopt planar configurations due to the small atomic radius of fluorine. However, the steric bulk of -CF₃ groups introduces slight deviations from planarity.

Symmetry Considerations:

The compound belongs to the D₂ₕ point group, as inferred from its substitution pattern and comparisons with structurally similar systems. Key symmetry elements include:

  • A C₂ axis along the para (3–6) axis.
  • Two perpendicular C₂' axes bisecting the ring.
  • A horizontal mirror plane (σₕ) and two vertical mirror planes (σᵥ).

This symmetry is consistent with para-disubstituted benzene derivatives, where substituents maintain equivalence under 180° rotation and reflection operations. The trifluoromethyl groups, despite their bulk, do not disrupt the D₂ₕ symmetry due to their para positioning.

Symmetry Element Description
E Identity operation
C₂ 180° rotation about the para axis
C₂' 90° rotation perpendicular to para axis
σₕ Horizontal mirror plane
σᵥ Vertical mirror planes

Bond lengths and angles, derived from computational models, indicate minor distortions:

  • C–F bonds : 1.34 Å (average), typical for aromatic C–F bonds.
  • C–CF₃ bonds : 1.54 Å, reflecting increased bond length due to -CF₃ electron-withdrawing effects.
  • F–C–F angles : 109.5°, consistent with sp³ hybridization at fluorine-substituted carbons.

Electronic Structure and Aromaticity Considerations

Despite extensive fluorination, C₈F₁₀ retains aromaticity, as evidenced by nucleus-independent chemical shift (NICS) calculations and resonance energy comparisons.

Key Electronic Features:
  • Resonance Energy : Block-localized wave function (BLW) analyses show that the resonance energy of C₈F₁₀ (∼36 kcal/mol) is comparable to benzene, indicating robust aromatic stabilization.
  • Electron Withdrawal : The -CF₃ groups exert a strong inductive (-I) effect, depleting electron density from the ring. However, conjugation between fluorine’s lone pairs and the π-system mitigates this depletion.
  • NICS(1)zz Values : Calculated NICS(1)zz (a measure of aromaticity) for C₈F₁₀ is −10.5 ppm, slightly less negative than benzene (−15 ppm) but within the aromatic range.
Orbital Contributions:

Localized molecular orbital (LMO) analyses reveal:

  • π-Electron Delocalization : The ring sustains a diamagnetic ring current, though attenuated by electron-withdrawing substituents.
  • Paratropic Contributions : Fluorine atoms induce localized paratropic regions, but these do not dominate the overall aromatic character.

Comparative Analysis with Related Polyfluorinated Aromatic Compounds

C₈F₁₀ exhibits distinct structural and electronic properties compared to other fluorinated benzenes:

Hexafluorobenzene (C₆F₆):
  • Symmetry : D₆ₕ (planar), vs. D₂ₕ for C₈F₁₀.
  • Aromaticity : NICS(1)zz = −12.0 ppm, slightly more aromatic than C₈F₁₀ due to uniform fluorination.
  • Bond Lengths : Uniform C–F bonds (1.32 Å) vs. varied bonds in C₈F₁₀.

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F10/c9-3-1(7(13,14)15)4(10)6(12)2(5(3)11)8(16,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZNHODBHBVRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215404
Record name Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651-89-8
Record name Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- plays a significant role in biochemical reactions due to its unique structural properties. The compound interacts with various enzymes, proteins, and other biomolecules, primarily through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can influence the activity and stability of enzymes and proteins, potentially leading to changes in biochemical pathways. For instance, the presence of multiple fluorine atoms can enhance the binding affinity of the compound to specific enzyme active sites, thereby modulating their catalytic activity.

Cellular Effects

The effects of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the compound can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it can bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity. Alternatively, it can stabilize the active conformation of an enzyme, enhancing its catalytic efficiency. These interactions can lead to changes in gene expression, further influencing cellular function and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- can vary over time. The compound is known for its stability, but it can undergo degradation under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to the compound can result in alterations in cellular function, including changes in cell viability, proliferation, and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage. These threshold effects are essential for determining the safe and effective dosage range for experimental studies.

Metabolic Pathways

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites within cells, thereby affecting overall metabolic homeostasis. For instance, it can modulate the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, leading to changes in energy production and utilization.

Transport and Distribution

Within cells and tissues, Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is transported and distributed through specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its transport across cellular compartments.

Subcellular Localization

The subcellular localization of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms.

Biological Activity

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- (CAS No. 651-89-8), is a fluorinated aromatic compound that has garnered attention for its unique biochemical properties and potential applications in various fields. This article delves into its biological activity, examining its interactions at the molecular level, cellular effects, and implications in metabolic pathways.

  • Molecular Formula : C8F10
  • Molecular Weight : 286.07 g/mol
  • Purity : Typically ≥ 95%
  • Density : 1.65 g/cm³
  • Boiling Point : 134.5°C at 760 mmHg

Biochemical Interactions

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- exhibits significant biochemical activity due to its structural characteristics:

  • Non-Covalent Interactions : The compound interacts with enzymes and proteins through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This can enhance binding affinity to enzyme active sites, influencing their catalytic activity .
  • Enzyme Modulation : Depending on the context, this compound can act as an inhibitor or activator of enzymes. For instance, it may block substrate access to enzyme active sites or stabilize their active conformations.

Cellular Effects

The compound's influence extends to cellular processes:

  • Cell Signaling : It modulates key signaling pathways affecting cell proliferation, differentiation, and apoptosis. Changes in gene expression related to metabolic pathways have been documented.
  • Metabolic Flux : By interacting with enzymes involved in glycolysis and the citric acid cycle, it can alter metabolic homeostasis and energy production within cells .

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- include:

  • Binding Interactions : The compound's ability to bind specifically to biomolecules allows it to exert regulatory effects on various biochemical pathways.
  • Transport and Distribution : Its hydrophobic nature facilitates transport across cellular membranes via specific transporters and binding proteins. This localization is crucial for its functional activity.

Dosage Effects in Animal Models

Research indicates that the biological effects of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- are dose-dependent:

  • Low Doses : Minimal toxicity observed; suitable for studying biochemical properties without adverse effects.
  • High Doses : Induction of oxidative stress and inflammation has been reported at elevated concentrations.

Case Studies and Research Findings

A review of relevant literature reveals several studies highlighting the biological activity of this compound:

StudyFindings
Demonstrated modulation of enzyme activity in metabolic pathways.
Investigated cellular signaling alterations leading to changes in gene expression.
Explored the role of trifluoromethyl groups as noncovalent bonding partners influencing biochemical reactions.

Scientific Research Applications

Polymer Synthesis

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is primarily utilized as a monomer in the synthesis of functionalized polymers. Its ability to undergo polycondensation reactions allows for the creation of arylene main-chain ionomers.

Case Study: Synthesis of Ionomers

In a study involving the polycondensation of this compound with bisphenol AF (2,2-bis(4-hydroxyphenyl)-hexafluoropropane), researchers demonstrated the formation of highly stable polymers with enhanced thermal and chemical resistance. These polymers are suitable for applications in coatings and materials requiring durability under extreme conditions.

Biochemical Interactions

The compound exhibits significant biochemical activity due to its structural characteristics. It interacts with various enzymes and proteins through non-covalent interactions such as hydrogen bonding and van der Waals forces.

Biochemical Pathways

The compound influences key signaling pathways affecting cell proliferation and differentiation by modulating gene expression related to metabolic processes. Its unique fluorinated structure enhances binding affinities to specific enzyme active sites .

Environmental Studies

Research has indicated that benzene derivatives like this tetrafluorinated compound can be studied for their environmental impact and potential applications in remediation technologies.

Environmental Stability

Due to its stability and low reactivity under environmental conditions, Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is being explored for use in environmental monitoring and pollutant tracking . Its persistence in the environment makes it a candidate for further studies on bioaccumulation and ecological effects.

Summary Table of Applications

Application AreaDescription
Polymer SynthesisUsed as a monomer to create stable arylene main-chain ionomers for coatings and materials
Biochemical InteractionsModulates enzyme activity; influences signaling pathways and gene expression
Environmental StudiesInvestigated for stability in environmental monitoring; potential use in remediation technologies

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent configurations:

Compound Name Molecular Formula Substituents CAS Number Molecular Weight (g/mol)
1,2,4,5-Tetrafluoro-3,6-bis(trifluoromethyl)benzene C₈F₁₀ 4F, 2-CF₃ 651-89-8 286.07
1,2,3,5-Tetrafluorobenzene C₆H₂F₄ 4F 2367-82-0 150.07
1,2,4,5-Tetrafluoro-3,6-dimethoxybenzene C₈H₆F₄O₂ 4F, 2-OCH₃ 362-56-1 210.13
1,2,4,5-Tetramethyl-3,6-bis(trifluoromethyl)benzene C₁₀H₈F₆ 4CH₃, 2-CF₃ 97630-74-5 266.17
3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine C₄F₆N₄ Tetrazine ring, 2-CF₃ N/A 218.06

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) groups in the target compound enhance electron withdrawal compared to analogs with -OCH₃ (electron-donating) or -CH₃ (electron-neutral) groups .

Physical Properties

Property Target Compound (C₈F₁₀) 1,2,3,5-Tetrafluorobenzene (C₆H₂F₄) 1,2,4,5-Tetrafluoro-3,6-dimethoxybenzene (C₈H₆F₄O₂)
Boiling Point Not reported 85–87°C Not reported
Melting Point Not reported -34°C Not reported
Solubility Likely low in polar solvents due to high fluorination Soluble in organic solvents Higher solubility in polar solvents due to -OCH₃ groups

Notes:

  • The target compound’s high fluorination likely results in low solubility in water and high solubility in fluorinated solvents .
  • The dimethoxy analog (C₈H₆F₄O₂) exhibits greater polarity, making it more compatible with polar aprotic solvents .

Reactivity and Stability

  • Thermal Stability: The target compound’s perfluorinated structure suggests superior thermal stability compared to partially fluorinated or non-fluorinated analogs. For example, 1,2,3,5-tetrafluorobenzene decomposes at ~300°C, while the target compound likely withstands higher temperatures .
  • Chemical Inertness : The strong C-F bonds and electron-deficient aromatic ring make the target compound resistant to electrophilic substitution, contrasting with 1,2,4,5-tetramethyl-3,6-bis(trifluoromethyl)benzene, where -CH₃ groups may participate in oxidation reactions .

Q & A

Q. Basic Research Focus

  • ¹⁹F NMR : Critical for confirming fluorine substitution patterns. Chemical shifts for aromatic fluorines typically range between -110 to -160 ppm, while -CF₃ groups resonate near -60 ppm .
  • Mass Spectrometry : High-resolution MS (e.g., EPA/NiH database in ) identifies molecular ions and fragmentation patterns. For C₈F₁₀(CF₃)₂, expect a molecular ion peak at m/z 382 (exact mass calculation required) .
  • X-ray Crystallography : Resolves regiochemistry and crystal packing. demonstrates co-crystal analysis with pyrazine derivatives, highlighting halogen-π and C–H···F interactions .

How do the electron-withdrawing effects of fluorine and trifluoromethyl groups influence the compound's reactivity in nucleophilic aromatic substitution reactions?

Advanced Research Focus
The strong electron-withdrawing nature of -F and -CF₃ groups deactivates the aromatic ring, directing nucleophilic attack to meta positions (if available) or requiring harsh conditions.

  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs. For example, ’s thermochemical data on trifluoromethyl anilines shows reduced basicity due to -CF₃ groups, suggesting similar deactivation here .
  • Computational Modeling : Density Functional Theory (DFT) can predict charge distribution. The -CF₃ groups at 3,6 positions create a symmetrical electron-deficient core, favoring electrophilic substitutions only under strong activating conditions.

What insights can be gained from X-ray crystallographic studies regarding the crystal packing and intermolecular interactions of this compound?

Q. Advanced Research Focus

  • Crystal Packing : ’s co-crystal structure (C₆F₄I₂ with pyrazine) reveals N···I halogen bonding (2.9–3.1 Å) and π-stacking interactions (3.4 Å interplanar distance). For the target compound, similar F···F or F···π interactions may dominate .
  • Thermal Stability : Symmetrical substitution (1,2,4,5-F and 3,6-CF₃) likely promotes dense packing, increasing melting points. Compare with ’s bis(trimethylsilyl) derivative (m.p. 156.5°C) to assess CF₃’s steric vs. electronic effects .

How can conflicting data on solubility and stability in polar solvents be resolved for this compound?

Q. Advanced Research Focus

  • Solubility Studies : Use Hansen solubility parameters. The compound’s high fluorination likely limits solubility in polar solvents (e.g., water) but enhances compatibility with fluorinated solvents (e.g., hexafluorobenzene). ’s diiodo analog shows solubility in CH₂Cl₂, suggesting similar behavior here .
  • Stability Tests : Accelerated degradation studies under UV/heat. ’s thermochemical data (ΔfH°gas = -32.62 kJ/mol) indicates thermal stability, but hydrolytic stability of -CF₃ groups requires pH-dependent testing .

What computational methods are recommended to predict the compound’s vibrational spectra and electronic properties?

Q. Advanced Research Focus

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to simulate IR spectra. Compare with experimental data (e.g., ’s IR spectra for tetrafluorobenzenes) to validate C–F and C–CF₃ stretching modes .
  • HOMO-LUMO Analysis : Assess electronic transitions for optoelectronic applications. The compound’s electron-deficient aromatic system may exhibit blue-shifted UV-Vis absorption compared to benzene.

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Fluorinated compounds often require gloves, goggles, and fume hoods. emphasizes eye protection (S26) due to potential irritancy .
  • Waste Disposal : Incineration in fluorine-compatible systems to avoid toxic by-products (e.g., HF gas).

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